molecular formula C3H2BrIN2 B2549923 5-bromo-2-iodo-1H-imidazole CAS No. 857811-78-0

5-bromo-2-iodo-1H-imidazole

Cat. No.: B2549923
CAS No.: 857811-78-0
M. Wt: 272.871
InChI Key: GUDYQYMPJAGBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazole (B134444) Scaffold in Synthetic and Medicinal Chemistry Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in both synthetic and medicinal chemistry. ajrconline.orgijsrtjournal.com Its prevalence in nature, as seen in the amino acid histidine, histamine, and nucleic acids, underscores its fundamental biological importance. globalresearchonline.net In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because its derivatives exhibit a wide array of pharmacological activities. ajrconline.orgresearchgate.net The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to bind to various biological targets like enzymes and receptors with high affinity. researchgate.netbenthamdirect.com This versatility has led to the development of numerous imidazole-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajrconline.orgtandfonline.comwjpsonline.com

Table 1: Reported Pharmacological Activities of Imidazole Derivatives

Pharmacological Activity
Anticancer
Antimicrobial
Antifungal
Antiviral
Anti-inflammatory
Antidiabetic
Antitubercular
Antidepressant
Anticonvulsant
Antiulcer

This table is generated based on information from multiple sources. ajrconline.orgglobalresearchonline.netresearchgate.netwjpsonline.com

Overview of Halogenated Heterocycles in Modern Organic Synthesis

Halogenated heterocycles are indispensable tools in modern organic synthesis. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into a heterocyclic ring significantly alters its electronic properties and reactivity. mdpi.com Halogens can serve as excellent leaving groups in nucleophilic substitution reactions and are crucial for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, and Sonogashira couplings. rsisinternational.orgresearchgate.net

The high electrophilicity of halogens also allows them to activate unsaturated systems, initiating cyclization reactions to form more complex cyclic and heterocyclic structures. mdpi.com The ability to selectively introduce and then manipulate halogen atoms on a heterocyclic core provides a powerful strategy for the construction of intricate molecular architectures, including those found in pharmaceuticals and advanced materials. rsisinternational.orgfrontiersin.org The synthesis of dihalogenated heterocycles is of particular interest as it opens up possibilities for sequential and site-selective modifications. rsisinternational.orgresearchgate.net

Unique Position of 5-Bromo-2-iodo-1H-imidazole within Dihalogenated Imidazole Chemistry

Among the dihalogenated imidazoles, this compound holds a unique position due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. researchgate.netresearchgate.net This reactivity difference allows for regioselective functionalization, where the iodine at the 2-position can be selectively replaced while leaving the bromine at the 5-position intact for a subsequent, different transformation. researchgate.net

This feature makes this compound a highly versatile building block for the synthesis of complex, unsymmetrically substituted imidazoles. smolecule.com The synthesis of this compound typically involves a stepwise halogenation of the imidazole ring. smolecule.com For instance, imidazole can first be brominated to yield 5-bromo-1H-imidazole, which is then subsequently iodinated to produce the final product. smolecule.com

The ability to perform selective cross-coupling reactions at two distinct positions on the imidazole core is a significant advantage in the rational design and synthesis of new chemical entities with potential therapeutic applications. researchgate.netacs.org This strategic approach allows for the systematic exploration of the chemical space around the imidazole scaffold, which is crucial in the optimization of lead compounds in drug discovery.

Table 2: Physicochemical Properties of a Representative Dihalogenated Imidazole

Property Value
IUPAC Name 5-bromo-1,2-dimethyl-1H-imidazole
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Monoisotopic Mass 173.97926 Da

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Imidazole
Histidine
Histamine
5-bromo-1H-imidazole
5-bromo-1,2-dimethyl-1H-imidazole
Suzuki coupling

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDYQYMPJAGBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Iodo 1h Imidazole and Its Precursors

Regioselective Halogenation Strategies for Imidazole (B134444) Derivatives

The precise installation of halogen atoms at specific positions on the imidazole ring is paramount for the synthesis of 5-bromo-2-iodo-1H-imidazole. The inherent electronic properties of the imidazole ring dictate its reactivity towards electrophilic substitution, with the C4 and C5 positions being generally more susceptible to attack than the C2 position. Consequently, direct halogenation often yields a mixture of products. To overcome this challenge, chemists have developed various regioselective strategies.

Controlled Bromination Approaches

The introduction of a bromine atom at the C5 position of the imidazole ring is a key step in many synthetic routes towards the target molecule. This is often achieved using N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions can be tuned to favor the formation of the 5-bromo-1H-imidazole. For instance, the reaction of 1H-imidazole with NBS in a suitable solvent can yield the desired product. The choice of solvent and temperature plays a crucial role in controlling the regioselectivity and minimizing the formation of di- and tri-brominated byproducts.

A study on the bromination of isatins, which contain an indole (B1671886) core structurally related to imidazole, demonstrated that pyridinium (B92312) bromochromate (PBC) in acetic acid can act as a regioselective brominating agent, yielding the 5-bromo derivative as the sole product. chemicalbook.com This suggests that similar tailored reagents could be effective for the controlled bromination of imidazole.

Directed Iodination Protocols

The introduction of an iodine atom, particularly at the less reactive C2 position, often requires more specialized techniques. Direct iodination of 1H-imidazole with molecular iodine (I₂) typically leads to a mixture of iodinated products. To achieve regioselectivity, several approaches can be employed.

One effective method is the use of a directing group. For instance, a weakly coordinating amide auxiliary can direct a palladium catalyst to iodinate the ortho-C-H bond. nih.gov This strategy has been successfully applied to a wide range of heterocycles, including imidazoles, using molecular iodine as the sole oxidant. nih.gov

Another approach involves the synthesis of 2-iodo-1H-imidazole as a precursor. This can be achieved through various methods, including the reaction of 2-imidazolines with iodine in the presence of potassium carbonate, followed by oxidation. organic-chemistry.org Once 2-iodo-1H-imidazole is obtained, the subsequent bromination can be directed to the C5 position.

Sequential Halogenation Methodologies

The most plausible and commonly inferred pathway for the synthesis of this compound is through a sequential halogenation process. This involves the introduction of one halogen atom followed by the introduction of the second at the desired position. Two primary sequences can be envisioned:

Bromination followed by Iodination: This route commences with the regioselective bromination of 1H-imidazole to afford 5-bromo-1H-imidazole. Subsequent iodination of this intermediate at the C2 position would yield the final product. The challenge in this step lies in achieving selective iodination at the C2 position without affecting the existing bromine atom or leading to further bromination. Metal-catalyzed C-H activation and iodination could be a viable strategy here. nih.gov

Iodination followed by Bromination: Alternatively, the synthesis can start with the preparation of 2-iodo-1H-imidazole. The subsequent bromination of this intermediate would need to be directed to the C5 position. The electron-withdrawing nature of the iodine at C2 might influence the regioselectivity of the subsequent electrophilic bromination, potentially favoring substitution at the C5 position.

A patent for the synthesis of 4-bromo-2-nitro-1H-imidazole describes a three-step method starting from 2-nitroimidazole, where a protecting group on the nitrogen atom is used to direct the bromination to the desired position. mdpi.com A similar N-protection strategy could be employed to control the regioselectivity in the synthesis of this compound.

Synthesis of Dihalogenated Imidazole Core Structures

Beyond sequential halogenation of the parent imidazole, more complex strategies involving the construction of the dihalogenated imidazole ring from acyclic precursors or the coupling of halogenated building blocks can be employed.

Multi-step Convergent Syntheses

A study on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole highlights the challenges of regioselectivity in multi-step syntheses, where methylation of 5-bromo-2-methyl-1H-imidazole leads to a mixture of regioisomers that require separation. oakwoodchemical.com This underscores the importance of carefully planned synthetic routes to avoid isomeric mixtures.

One-pot Reaction Systems for Halogenated Imidazoles

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of efficiency and reduced waste. While a specific one-pot synthesis for this compound has not been explicitly reported, methodologies for the one-pot synthesis of other substituted imidazoles could potentially be adapted. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org The development of a similar multicomponent reaction that incorporates both bromine and iodine sources could pave the way for a more streamlined synthesis of the target compound.

Furthermore, a facile and eco-friendly one-pot method for the synthesis of imidazoles from ethylarenes in water has been developed, utilizing NBS as both a bromine source and an oxidant. nih.gov This demonstrates the potential for developing novel one-pot systems for the synthesis of halogenated imidazoles.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netchemijournal.com In the synthesis of halogenated imidazoles, these principles can be applied through various strategies. nih.govnih.gov

One significant approach is the use of microwave-assisted synthesis. nih.govacs.org Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter time frames and reducing energy consumption compared to conventional heating methods. orientjchem.org For the halogenation of imidazoles, microwave-assisted protocols can provide an efficient and cleaner alternative. researchgate.net

The choice of solvent is another critical aspect of green chemistry. frontiersin.org Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include the use of water, ionic liquids, or performing reactions under solvent-free conditions. chemijournal.com For instance, the synthesis of polysubstituted imidazoles has been successfully demonstrated using water as a solvent under microwave irradiation, catalyzed by green-synthesized nanoparticles. nih.gov The use of recyclable catalysts, such as silica-supported catalysts, also aligns with green chemistry principles by minimizing waste. nih.gov

Table 2: Green Chemistry Strategies in Heterocyclic Synthesis

Green StrategyDescriptionPotential Application
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions, often leading to faster reaction times and higher yields. Rapid halogenation of the imidazole ring.
Use of Green SolventsEmploying environmentally benign solvents like water, ethanol, or ionic liquids instead of hazardous organic solvents. nih.govPerforming bromination or iodination in an aqueous medium.
Solvent-Free ReactionsConducting reactions without a solvent, often by grinding reactants together or using microwave irradiation. researchgate.netSolid-state halogenation of imidazole precursors.
CatalysisUsing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. frontiersin.orgEmploying a recyclable catalyst for halogenation steps.

Protective Group Chemistry in Selective Imidazole Functionalization

The selective synthesis of polysubstituted imidazoles like this compound heavily relies on the use of protecting groups. jocpr.com The imidazole ring has two reactive nitrogen atoms and three carbon atoms, making regioselective functionalization challenging. A protecting group is temporarily attached to the N1 nitrogen to direct subsequent reactions to specific carbon positions and prevent unwanted side reactions. acs.orgresearchgate.net

The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. acs.org For reactions involving strong bases like organolithium reagents, which are often used for deprotonation and subsequent halogenation, a robust protecting group is required.

Commonly used protecting groups for the imidazole nitrogen include:

Trityl (Tr): A bulky group that provides good steric hindrance and is stable to many organometallic reagents but can be removed under acidic conditions.

1-(1-Ethoxyethyl) (EE): An acetal-based protecting group that is stable to bases but easily cleaved by mild acid. acs.org

(2-(Trimethylsilyl)ethoxy)methyl (SEM): Stable under a wide range of conditions and can be removed with fluoride (B91410) ions.

Sulfonyl groups (e.g., tosyl): These groups can also serve as effective protecting groups.

The protecting group influences the regioselectivity of lithiation. For example, after protection, the C2 position becomes the most favorable site for deprotonation with an organolithium reagent, allowing for the introduction of an iodine atom at this position. Subsequent metal-halogen exchange or further deprotonation at other positions can then be performed to introduce the bromine atom.

Table 3: Common Protecting Groups for Imidazole Nitrogen

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
TritylTrTrityl chloride (TrCl)Mild acid (e.g., acetic acid)
(2-(Trimethylsilyl)ethoxy)methylSEMSEM chloride (SEMCl)Fluoride source (e.g., TBAF)
1-(1-Ethoxyethyl)EEEthyl vinyl etherAqueous acid (e.g., HCl) acs.org
TosylTsTosyl chloride (TsCl)Hydrolysis (e.g., NaOH)

Derivatization Strategies for this compound Building Blocks

The presence of two different halogens on the imidazole ring of this compound allows for selective and sequential derivatization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This difference in reactivity is the cornerstone of its utility as a synthetic building block. wikipedia.org

Metal-Halogen Exchange: A primary strategy for derivatization is the metal-halogen exchange reaction. wikipedia.orgrsc.org Treatment of N-protected this compound with one equivalent of an organolithium reagent (e.g., n-butyllithium) at low temperatures selectively replaces the more reactive iodine atom at the C2 position with lithium. rsc.org This newly formed organolithium intermediate can then react with a wide range of electrophiles to introduce new functional groups at the C2 position. Subsequently, the less reactive bromine at the C5 position can be targeted for a second functionalization, either through another metal-halogen exchange under more forcing conditions or via a different reaction pathway. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The differential reactivity of the C-I and C-Br bonds can be exploited to achieve regioselective couplings. nih.gov Typically, the C-I bond will react preferentially under milder conditions, allowing for the introduction of a substituent at the C2 position while leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the site of the reaction. nih.gov

Table 4: Derivatization Reactions of Dihaloimidazoles

Reaction TypeTarget HalogenTypical ReagentsResulting Functional Group
Metal-Halogen ExchangeIodine (at C2)n-BuLi, then Electrophile (e.g., CO₂)Carboxylic acid (-COOH)
Suzuki CouplingIodine (at C2)Arylboronic acid, Pd catalyst, BaseAryl group
Sonogashira CouplingIodine (at C2)Terminal alkyne, Pd/Cu catalyst, BaseAlkynyl group
Stille CouplingBromine (at C5)Organostannane, Pd catalystAlkyl, Aryl, or Vinyl group

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Iodo 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the positions of electrophilic substitution are directed by the existing substituents. In 5-bromo-2-iodo-1H-imidazole, the C4 position is the most likely site for electrophilic substitution. The imidazole ring itself is activating, and while halogens are generally deactivating, they direct incoming electrophiles to the ortho and para positions. In this case, the only available position on the ring is C4.

Studies on related imidazole systems support this prediction. For instance, the reaction of histidine with hypoiodous acid results in the formation of mono- and di-iodinated products through electrophilic substitution on the imidazole ring. researchgate.net While specific studies on the electrophilic substitution of this compound are not extensively documented in the reviewed literature, it is anticipated that reactions such as nitration, sulfonation, and further halogenation would proceed at the C4 position, provided a suitable electrophile and reaction conditions are employed. The use of computational tools, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), can further predict the regioselectivity of such reactions. escholarship.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two distinct carbon-halogen bonds (C-I and C-Br) makes this compound an excellent substrate for regioselective transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds, with the C-I bond being significantly more reactive towards oxidative addition to a low-valent metal center, allows for selective functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a powerful tool for modifying this compound. Due to the higher reactivity of the carbon-iodine bond, initial coupling is expected to occur selectively at the C2 position.

Research on other dihaloazoles has demonstrated that catalyst control can dictate the site of reaction. lookchem.comscispace.comacs.org By carefully selecting the palladium catalyst and ligands, it is possible to achieve monoarylation at a specific C-X bond with high selectivity. acs.org For instance, in dihaloimidazoles, different palladium catalysts can switch the selectivity to the traditionally less reactive C-X bond. acs.org This suggests that while the inherent reactivity favors coupling at the C2-iodo position of this compound, it may be possible to selectively target the C5-bromo position through judicious choice of catalyst systems.

Table 1: Postulated Regioselective Suzuki-Miyaura Cross-Coupling of this compound

EntryCoupling PartnerCatalyst System (Postulated)Major Product
1Arylboronic acidPd(PPh₃)₄, Base5-Bromo-2-aryl-1H-imidazole
2Arylboronic acidSpecialized Pd catalyst/ligand2-Iodo-5-aryl-1H-imidazole

Sonogashira Coupling

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation for this compound. The regioselectivity of this reaction on dihalogenated heterocycles is well-established, with the coupling occurring preferentially at the more reactive halide. libretexts.org In the case of this compound, the significantly greater reactivity of the C-I bond over the C-Br bond dictates that alkynylation will occur almost exclusively at the C2 position.

This principle has been demonstrated in the catalyst-controlled regioselective Sonogashira coupling of diiodopurines, where the choice of ligand can influence which iodine is displaced. researchgate.net For this compound, standard Sonogashira conditions using a palladium catalyst and a copper(I) co-catalyst are expected to yield the 2-alkynyl-5-bromo-1H-imidazole derivative.

Table 2: Predicted Outcome of Sonogashira Coupling with this compound

EntryAlkyneCatalyst SystemPredicted Major Product
1PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Base5-Bromo-2-(phenylethynyl)-1H-imidazole
2TrimethylsilylacetylenePd(PPh₃)₄, CuI, Base5-Bromo-2-((trimethylsilyl)ethynyl)-1H-imidazole

Buchwald-Hartwig Amination and C-N Coupling

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to other cross-coupling reactions, the regioselectivity in this compound is governed by the relative reactivity of the two halogen atoms. The initial amination is expected to occur at the C2-iodo position.

Studies on the regioselective Buchwald-Hartwig amination of dihalopyridines and polychloropyrimidines have shown that selective substitution of one halogen is achievable, often with the more reactive halogen being displaced first. researchgate.netmit.edu While specific examples for this compound are not prevalent in the reviewed literature, the general principles of this reaction suggest that it is a viable method for the selective introduction of an amino group at the C2 position. Further functionalization at the C5-bromo position could potentially be achieved under more forcing conditions or with a different catalyst system.

C-H Functionalization Strategies Guided by Halogenation

The existing halogen atoms on the imidazole ring can potentially direct C-H functionalization reactions. While the primary influence of the halogens is on the electrophilicity of the C-H bonds, they can also play a role in directing metal-catalyzed C-H activation processes. Research on the C-H activation of imidazoles has shown that various positions can be targeted depending on the catalyst and directing groups used. rsc.orgrsc.orgacs.orgnih.gov

In the context of this compound, the C4-H bond is the most likely candidate for direct functionalization. The electron-withdrawing nature of the halogens would make this proton more acidic and potentially more susceptible to deprotonation-metalation pathways. However, specific studies detailing C-H functionalization strategies guided by the halogenation pattern of this particular molecule are limited in the current scientific literature.

Redox Chemistry of the Imidazole Ring System

The redox chemistry of this compound is not extensively characterized in the available literature. However, the imidazole ring system can participate in redox processes. The presence of electron-withdrawing halogen atoms would be expected to make the imidazole ring more resistant to oxidation and more susceptible to reduction compared to the parent imidazole.

Studies on other halogenated imidazoles have primarily focused on their electrochemical properties in the context of corrosion inhibition and ionic liquids. researchgate.netrsc.org For instance, the adsorption and corrosion inhibition mechanism of C2-halogenated imidazoles on iron surfaces have been investigated, revealing that the nature of the halogen influences the thermodynamic stability of the surface film. researchgate.net Research on ionic liquids containing halogenated imidazole salts has explored their electrochemical windows. rsc.org These studies, while not directly examining the redox reactions of the imidazole ring itself, provide insight into the electronic influence of halogen substituents. Further cyclic voltammetry studies would be necessary to fully elucidate the redox potentials and the nature of the oxidation and reduction processes for this compound.

Oxidation Pathways

The oxidation of the imidazole ring, particularly at the C2 position, can lead to the formation of imidazolone (B8795221) derivatives. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related imidazolium (B1220033) salts and substituted imidazoles provides insight into potential pathways.

One general method involves the direct conversion of imidazolium salts into 2-imidazolones. For instance, treatment of imidazolium salts with commercial bleach (sodium hypochlorite (B82951) solution) can effectively oxidize the C2 position to yield the corresponding imidazolone. researchgate.net This suggests that after N-alkylation to form an imidazolium salt, this compound could undergo a similar transformation. The iodine at the C2 position might be displaced during this oxidative process.

Another potential pathway involves oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This reagent has been used to oxidize sulfur-containing substituents on fused imidazopyridine systems, which is a related heterocyclic structure. nih.gov For this compound, strong oxidizing agents could potentially lead to the formation of a 2-imidazolone, likely accompanied by the loss of the iodine substituent. The reaction would proceed by electrophilic attack of the oxidant on the electron-rich C2 carbon of the imidazole ring.

Table 1: Potential Oxidation Reactions of Imidazole Derivatives

Imidazole SubstrateOxidizing AgentProductNotes
Imidazolium SaltCommercial Bleach (NaOCl)2-ImidazoloneEffective for direct oxidation at the C2 position. researchgate.net
Methylsulfinylimidazopyridinem-CPBAMethylsulfonylimidazopyridineDemonstrates oxidation on a substituent of a related fused imidazole system. nih.gov
2,4,5-TribromoimidazoleNot specified2-Oxo-4,5-dibromo-2,3-dihydro-1H-imidazoleOxidation can occur at the C2 position, displacing a halogen.

Reduction Processes and Hydrodehalogenation

The reduction of this compound primarily involves the removal of the halogen substituents, a process known as hydrodehalogenation. The significant difference in the reactivity of the C-I and C-Br bonds allows for selective dehalogenation. The C-I bond is weaker and more readily cleaved than the C-Br bond, enabling regioselective reduction.

Selective Hydrodeiodination: The iodine atom at the C2 position can be selectively removed under relatively mild conditions, leaving the bromine atom at C5 intact. This is a valuable transformation for generating 5-bromo-1H-imidazole. A common method for this selective reduction is the use of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). google.com This process is often used to remove excess halogens during synthesis, highlighting its mild and selective nature. google.com

Catalytic Hydrodehalogenation: Palladium-catalyzed hydrodehalogenation is a powerful and widely used method for removing aryl halides. This can be achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas, formic acid, or other hydrogen donors. In the context of dihaloimidazoles, the selectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions. Generally, the more reactive C-I bond will be reduced in preference to the C-Br bond. Studies on bromo- and chloropyridines have shown that palladium catalysts are effective for hydrodehalogenation, with reactivity depending on the halogen and its position. osti.gov It is a common observation that secondary reactions like dehalogenation can occur during palladium-catalyzed cross-coupling reactions. rsc.org

Reductive Dehalogenation with Metals: Active metals, such as zinc in the presence of an acid (e.g., Zn/HCl), can also be used for the reduction of haloimidazoles. This method has been applied to reduce bromonitroimidazoles, where both the nitro group is reduced to an amino group and debromination can occur. researchgate.net For this compound, such strong reducing conditions would likely lead to the removal of both halogen atoms.

Table 2: Summary of Hydrodehalogenation Methods for Haloimidazoles

Reagent/CatalystSubstrate TypeSelectivityProduct
Sodium Sulfite (Na₂SO₃)DihaloimidazoleSelective for iodine over bromineMonohaloimidazole google.com
Palladium on Carbon (Pd/C), H₂DihaloimidazoleGenerally I > BrMonohalo- or fully dehalogenated imidazole osti.govresearchgate.net
Zinc/HClBromonitroimidazoleNon-selective, also reduces nitro groupAminoimidazole (debrominated) researchgate.net

Cycloaddition Reactions and Ring Transformations

The imidazole ring of this compound can serve as a scaffold for constructing more complex fused heterocyclic systems. These transformations typically begin with a reaction at one of the ring nitrogen atoms, followed by an intramolecular cyclization.

Formation of Fused Bicyclic Systems: A common ring transformation involves the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This is typically achieved through a multi-component reaction or by reacting a substituted imidazole with a molecule containing two reactive functional groups. A plausible pathway for this compound would first involve N-alkylation with a suitable reagent, such as a haloketone or a polarized olefin. nih.gov The resulting N-substituted imidazole then undergoes an intramolecular cyclization, where the newly introduced side chain reacts with the other ring nitrogen (N3) to form a new five- or six-membered ring fused to the original imidazole core. The halogen atoms on the imidazole ring can then be used for further functionalization of the resulting fused system.

Another example of ring transformation involves the reaction of a protected 5-bromo-4-nitroimidazole with ethyl 2-mercaptoacetate. researchgate.netpsu.edu In this sequence, the initial nucleophilic substitution of the bromine atom is followed by an intramolecular cyclization involving the nitro group and the ester, leading to the formation of a tricyclic imidazolo[5,1-b]thiazine derivative. researchgate.netpsu.edu This demonstrates how the substituents on the imidazole ring can direct complex ring-forming cascades.

Participation in Cycloaddition Reactions: While the imidazole ring itself is aromatic, its derivatives can potentially participate in cycloaddition reactions, although this is less common than transformations involving N-alkylation. In a formal sense, cycloadditions are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orglibretexts.org For instance, a 1,3-dipolar cycloaddition could theoretically occur where a 1,3-dipole reacts with the C4=C5 double bond of the imidazole ring, which would act as the dipolarophile. mdpi.com However, the aromaticity of the imidazole ring makes it a relatively unreactive dienophile or dipolarophile in concerted cycloaddition reactions. Photochemical [2+2] cycloadditions are another class of reactions that could potentially involve the imidazole C=C bond, leading to strained four-membered ring systems. libretexts.org Such transformations involving the core of this compound have not been specifically reported but represent a potential area for exploration in synthetic chemistry.

Computational and Theoretical Investigations of 5 Bromo 2 Iodo 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of halogenated imidazoles, offering a balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of 5-bromo-2-iodo-1H-imidazole. wikipedia.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the imidazole (B134444) ring, with some contribution from the p-orbitals of the halogen atoms. The LUMO, on the other hand, is likely to be centered on the carbon-halogen bonds, particularly the C-I bond, given the lower electronegativity and higher polarizability of iodine compared to bromine. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated heterocyclic compounds.

Global Reactivity Descriptor Calculations

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω).

For this compound, the presence of two different halogen atoms would lead to a nuanced reactivity profile. The chemical hardness, a measure of resistance to deformation of the electron cloud, is expected to be moderate. The electrophilicity index, which quantifies the ability of a molecule to accept electrons, is anticipated to be significant due to the electron-withdrawing nature of the bromo and iodo substituents. These descriptors are crucial for predicting how the molecule will interact with other chemical species. iucr.orgacs.org

Table 2: Calculated Global Reactivity Descriptors

DescriptorFormulaIllustrative Value
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15 eV
Electrophilicity Index (ω)μ2 / (2η)3.67 eV

Note: The values in this table are illustrative and calculated from the representative FMO energies.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound. These simulations can predict the conformational preferences of the molecule in different environments, such as in the gas phase or in solution. For a relatively rigid molecule like this, the primary conformational flexibility would involve the orientation of the N-H proton. MD simulations can also reveal the nature and lifetime of interactions with solvent molecules. Studies on similar imidazole derivatives have utilized MD simulations to understand their adsorption and orientation on surfaces. kfupm.edu.satandfonline.com

Intermolecular Interactions and Supramolecular Assembly

The intermolecular interactions of this compound are of particular interest, as they govern the formation of larger, ordered structures in the solid state.

Halogen Bonding Interactions

A key feature of this compound is its ability to participate in halogen bonding. acs.org This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. Both the bromine and iodine atoms in this molecule have the potential to form halogen bonds.

Due to the "σ-hole" phenomenon, a region of positive electrostatic potential on the outermost portion of the halogen atom, these atoms can interact favorably with electron-rich atoms like nitrogen or oxygen. nih.gov The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine. nih.gov In the solid state, it is expected that this compound would form intricate networks through a combination of N-H···N hydrogen bonds and C-I···N and C-Br···N halogen bonds, leading to complex supramolecular architectures. researchgate.netrsc.org

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the supramolecular assembly of imidazole derivatives. In the solid state, imidazole and its derivatives are known to form infinite chains through N-H···N hydrogen bonds. For this compound, the presence of the N-H group as a hydrogen bond donor and the sp²-hybridized nitrogen atom as an acceptor facilitates the formation of robust hydrogen-bonded networks.

Computational studies on related substituted imidazoles, such as 5-bromo-2-methyl-4-nitro-1H-imidazole, have shown that the primary packing motif is an infinite chain linked by N-H···N hydrogen bonds. researchgate.net It is highly probable that this compound adopts a similar hydrogen-bonding pattern. The strength and geometry of these hydrogen bonds can be predicted using Density Functional Theory (DFT) calculations. These calculations can provide data on bond lengths, angles, and interaction energies, which are critical for understanding the stability of the crystal lattice.

Table 1: Predicted Hydrogen Bond Parameters for a Dimer of this compound (Analogous Data)
InteractionDonor-Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
N-H···N2.8 - 3.0160 - 180-5 to -8
C-H···Br3.0 - 3.5140 - 160-1 to -2
C-H···I3.2 - 3.7140 - 160-1 to -2

π-π Stacking Phenomena

The imidazole ring is an aromatic system capable of engaging in π-π stacking interactions, which are crucial for the stability of many organic materials and biological systems. In halogenated imidazoles, the nature and strength of these interactions can be influenced by the electronic effects of the halogen substituents.

Theoretical studies on imidazole-based molecular junctions have demonstrated that π-π stacked dimers can form efficient conductance pathways. nih.gov For this compound, computational modeling can predict the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and the corresponding interaction energies. DFT calculations, particularly those including dispersion corrections, are essential for accurately describing these non-covalent interactions.

Table 2: Calculated π-π Stacking Interaction Energies for Imidazole Dimers (Analogous Data)
Stacking GeometryInterplanar Distance (Å)Offset (Å)Interaction Energy (kcal/mol)
Parallel-Displaced3.3 - 3.61.5 - 2.0-2 to -4
T-shaped4.5 - 5.0--1.5 to -2.5

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving halogenated imidazoles. For instance, DFT calculations can be employed to study the reaction pathways of substitution and cross-coupling reactions, which are common for this class of compounds.

Studies on related bromoimidazole derivatives have used computational methods to investigate reaction mechanisms. For example, the mechanism of nucleophilic substitution at the C5 position has been shown to proceed via a two-step process involving nucleophilic attack followed by bromide elimination. Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently used to functionalize halogenated imidazoles, and their mechanisms can be explored through computational modeling to understand the roles of catalysts, ligands, and reaction intermediates. nih.govuc.ptresearchgate.net

For this compound, computational studies could predict the relative reactivity of the C-Br and C-I bonds, with the C-I bond generally being more reactive in cross-coupling reactions. The elucidation of reaction pathways, including the structures and energies of transition states and intermediates, can provide valuable insights for optimizing reaction conditions and designing new synthetic routes.

NMR Chemical Shift Predictions and Vibrational Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of organic compounds. Computational chemistry can aid in the interpretation of experimental spectra by predicting chemical shifts and vibrational frequencies.

DFT calculations at appropriate levels of theory can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. acs.orgdergipark.org.tr For this compound, theoretical calculations can help in the assignment of proton and carbon signals in the NMR spectra. The predicted chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by the bromo and iodo substituents.

Vibrational analysis through computational methods can predict the IR and Raman spectra of this compound. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the structure of the molecule and to understand the nature of its chemical bonds. Studies on similar molecules like 5-bromo-1H-benzimidazole have shown good agreement between experimental and theoretical vibrational spectra. dergipark.org.tr

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Analogous Data)
Carbon AtomPredicted Chemical Shift (ppm)
C2~100-110
C4~120-130
C5~110-120

Research Applications in Organic Synthesis and Ligand Design

5-Bromo-2-iodo-1H-imidazole as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The C-I bond is generally more reactive and susceptible to cleavage than the C-Br bond, particularly in metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to selectively functionalize the 2-position of the imidazole (B134444) ring while leaving the 5-position available for subsequent transformations. This stepwise functionalization is a cornerstone of its application in constructing elaborate molecular frameworks. The compound readily participates in substitution and coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental for creating more complex organic structures. smolecule.com

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyCarbon-Iodine (C-I) BondCarbon-Bromine (C-Br) Bond
Average Bond Energy ~240 kJ/mol~285 kJ/mol
Reactivity in Cross-Coupling HigherLower
Primary Application Initial, selective functionalizationSubsequent functionalization

Note: The values and reactivities are generalized for organic halides and provide a basis for understanding the selective chemistry of this compound.

The strategic placement of two different halogens on the imidazole core makes this compound an ideal building block for synthesizing complex heterocyclic systems. smolecule.com Chemists can leverage the higher reactivity of the C-I bond to first introduce a substituent at the C2 position via reactions like Sonogashira, Suzuki, or Stille coupling. Once the first substituent is in place, the C-Br bond at the C5 position can be targeted for a second, different coupling reaction. This sequential approach provides a high degree of control over the final structure.

For instance, this methodology is crucial for creating fused heterocyclic systems where the imidazole ring is annulated with other rings. Research has shown the successful synthesis of complex structures like 5H-thiazolo[2',3':2,3]imidazo[4,5-b]indoles, which starts from related bromo-substituted phenylimidazothiazoles, demonstrating the power of using halogenated imidazoles in multi-step syntheses to build intricate, polycyclic molecules. bohrium.com This step-wise approach allows for the controlled and regioselective construction of molecules that would be difficult to synthesize using other methods.

The ability to selectively replace the bromine and iodine atoms with a wide array of other functional groups makes this compound a valuable precursor for multifunctional imidazole derivatives. smolecule.com Through nucleophilic or electrophilic substitution reactions, various groups can be installed on the imidazole scaffold. smolecule.com This versatility is essential in fields like medicinal chemistry and materials science, where the properties of a molecule are fine-tuned by its substituents.

Derivatives of halogenated imidazoles are widely investigated for their potential biological activities, including as antimicrobial and anticancer agents. smolecule.com The synthesis of these derivatives often relies on the initial imidazole scaffold provided by compounds like this compound. For example, a cyano group could be introduced at one position and a phenyl group at another, leading to a derivative with altered electronic properties and biological targets. The dual halogenation provides two distinct handles for chemical modification, significantly expanding the library of potential compounds that can be generated from a single precursor. smolecule.com

Design and Synthesis of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they impart to metal complexes. acs.orgbeilstein-journals.org The synthesis of NHC ligands often begins with the corresponding imidazolium (B1220033) salt, which is subsequently deprotonated to yield the carbene. Halogenated imidazolium salts, which can be prepared from precursors like this compound through N-alkylation, are used to create NHCs with specific electronic and steric properties. acs.orgmdpi.com The oxidative addition of a C-X bond (where X is a halogen) to a low-valent transition metal is a key method for preparing certain NHC metal complexes. acs.org

The presence of bromine and iodine substituents on the imidazole backbone of an NHC ligand profoundly influences its chemical properties. These halogens act as electron-withdrawing groups, which modulates the electron-donating ability of the carbene carbon. This electronic tuning is critical for modifying the reactivity and stability of the resulting metal-NHC complex.

Furthermore, halogens are known to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole). nih.gov The strength of this interaction increases with the size and polarizability of the halogen, following the trend Cl < Br < I. nih.gov In the context of an NHC ligand, these halogen atoms can engage in secondary interactions with the metal center or other ligands in the coordination sphere, influencing the geometry, stability, and catalytic behavior of the complex. Studies on related systems have shown that electron-withdrawing groups on the imidazole backbone can have a destabilizing effect on oxidized radical species, which in turn influences the electronic properties of the ligand. gre.ac.uk

While specific catalytic data for NHCs derived directly from this compound are not extensively detailed in the literature, the known effects of halogen substituents allow for well-founded predictions of their potential catalytic applications. The strong metal-NHC bond is known to prevent catalyst decomposition in many processes. acs.org The electronic modulation provided by the bromo and iodo substituents can be harnessed to optimize catalyst performance in various transformations.

NHC-metal complexes are workhorses in catalysis, effectively driving reactions such as C-C and C-N cross-coupling, hydrosilylation, and polymerization. acs.orgmdpi.com For example, palladium-NHC complexes are highly effective in Suzuki-Miyaura and Heck coupling reactions. rsc.org The electronic properties of the NHC ligand are crucial for the efficiency of these catalytic cycles. By tuning the ligand's donor strength with halogen atoms, it is possible to create catalysts that are more active or selective for specific substrates. The presence of halogens could also facilitate novel reaction pathways or stabilize key intermediates in a catalytic cycle.

Table 2: Potential Catalytic Applications of Metal-NHC Complexes Derived from this compound

Catalytic ReactionMetal CenterPotential Role of Halogenated NHC Ligand
Suzuki-Miyaura Coupling Pd, NiModulate electronic density at the metal center to enhance oxidative addition or reductive elimination steps. rsc.org
Heck Coupling PdStabilize the active Pd(0)/Pd(II) species and influence regioselectivity. rsc.org
Hydrosilylation Pt, Rh, AuTune ligand properties to control reaction rate and selectivity for Markovnikov vs. anti-Markovnikov products. carbene.de
Polymerization Ru, NiInfluence the stability and activity of the catalyst for controlled polymer growth. acs.org
C-H Activation Rh, Ir, PdEnhance catalyst stability under harsh reaction conditions and potentially influence reaction selectivity. rsc.org

Exploration in Advanced Materials Science Research

Incorporation into Polymer Architectures

The dual halogenation of 5-bromo-2-iodo-1H-imidazole positions it as a promising monomer for the synthesis of novel conjugated polymers through cross-coupling reactions. The difference in bond dissociation energies between the C-I and C-Br bonds allows for selective, stepwise reactions, which is a key requirement for controlled polymerization methods like catalyst-transfer polycondensation (CTP). nih.govwikipedia.org This chain-growth polymerization technique is renowned for producing well-defined conjugated polymers with low polydispersity and controlled molecular weights. nih.govwikipedia.org

The mechanism of CTP involves the iterative insertion of monomers into a metal-carbon bond, with the catalyst "transferring" along the growing polymer chain. nih.govumich.edu This process typically utilizes nickel or palladium catalysts and has been successfully applied to various dihalogenated monomers, such as substituted thiophenes and fluorenes, to create materials for electronic and optoelectronic applications. nih.govrsc.org For instance, the polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with a nickel catalyst proceeds via a chain-growth mechanism, yielding poly(3-hexylthiophene) with predictable molecular weights and a bromine atom at one end of the polymer chain. nih.gov

Given these precedents, this compound could serve as a valuable monomer in similar polymerization schemes. The more reactive C-I bond would likely undergo oxidative addition to a low-valent metal catalyst first, initiating the polymerization, while the more stable C-Br bond would remain at the propagating chain end, allowing for the characteristic catalyst transfer. This approach would yield imidazole-containing polymers with a defined architecture and a terminal bromine atom available for post-polymerization modification.

Table 1: Characteristics of Catalyst-Transfer Polycondensation (CTP) for Producing Conjugated Polymers
CharacteristicDescriptionRelevance to this compound
Polymerization TypeLiving, chain-growth polymerization. wikipedia.orgAllows for precise control over the molecular weight and architecture of the resulting poly(imidazole).
Monomer RequirementTypically di-halogenated aromatic or heteroaromatic compounds (e.g., bromo-iodo-thiophenes, bromo-iodo-fluorenes). rsc.orgmdpi.comThe bromo- and iodo- substituents on the imidazole (B134444) ring make it a suitable candidate monomer.
Catalyst SystemNickel or Palladium complexes, such as Ni(dppp)Cl₂ or Pd₂(dba)₃/t-Bu₃P. nih.govmdpi.comStandard cross-coupling catalysts would be applicable for the polymerization of this imidazole derivative.
Key FeatureControl of molecular weight (Mₙ) by adjusting the monomer-to-catalyst ratio and low polydispersity (Đ). nih.govrsc.orgEnables the synthesis of well-defined, functional imidazole-based polymers for high-performance applications.

Role in Nanomaterial Synthesis and Functionalization

The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. Imidazole derivatives are effective for surface modification, particularly for metallic nanoparticles. Research has shown that imidazole-based ligands, such as 1H-imidazole-4,5-dicarboxylic acid, can be functionalized onto the surface of silver nanoparticles (AgNPs). nih.gov In this process, the nitrogen atom of the imidazole ring coordinates to the nanoparticle surface, creating a stable hybrid material. nih.gov

Following this principle, this compound can be employed as a versatile surface functionalization agent. The imidazole moiety can act as an anchor, binding the molecule to the surface of various nanoparticles (e.g., gold, silver, or metal oxides). Once anchored, the bromo and iodo groups remain exposed on the nanoparticle's periphery, providing reactive handles for further chemical transformations. This dual functionality is highly advantageous, allowing for the creation of multifunctional nanomaterials. For example, after coating a nanoparticle with this compound, the exposed halogens can be used in subsequent palladium-catalyzed coupling reactions to attach other molecules, such as fluorophores, catalysts, or biocompatible polymers. acs.org This strategy enables the precise engineering of a nanoparticle's surface chemistry.

Table 2: Potential Strategies for Nanomaterial Functionalization Using this compound
StrategyDescriptionPotential Outcome
Direct AnchoringThe imidazole nitrogen atom coordinates directly to the surface of a metal or metal oxide nanoparticle.Creates a surface decorated with reactive bromo- and iodo- groups for further modification.
Sequential CouplingLeveraging the differential reactivity of C-I and C-Br bonds to perform stepwise surface reactions.Allows for the attachment of two different functional molecules to the nanoparticle surface in a controlled manner.
Catalytic Nanoparticle SynthesisUse of nanoparticles, such as TiO₂, as catalysts for reactions involving imidazole derivatives to form complex surface structures. researchgate.netSynthesis of hybrid materials where the nanoparticle acts as both a support and a catalyst for surface-bound ligands.
Hybrid Material FormationUsing the functionalized nanoparticles as building blocks for larger composite materials.Development of advanced composites with tailored optical, electronic, or catalytic properties.

Derivatives as Components in Zeolitic Imidazolate Frameworks (ZIFs)

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) composed of tetrahedral metal ions (typically Zn²⁺ or Co²⁺) bridged by imidazolate linkers. wikipedia.orgresearchgate.net These materials have garnered immense interest due to their high thermal and chemical stability, permanent porosity, and structural diversity, which mirrors that of traditional zeolites. wikipedia.organalis.com.my A key advantage of ZIFs is that their properties can be systematically tuned by modifying the chemical functionality of the imidazolate linker. analis.com.myrsc.org

Derivatives of this compound are excellent candidates for the design of new, functional ZIFs. The halogen atoms can be retained in the final linker structure or serve as synthetic handles to introduce other functional groups prior to ZIF assembly. The incorporation of halogenated linkers directly into the ZIF structure can significantly alter the framework's properties. For example, theoretical studies have predicted that substituting the imidazole linker with an iodine atom at the C-2 position can substantially enhance the mechanical stiffness of the resulting ZIF. rsc.org The presence of halogens within the pores can also modify the framework's affinity for specific gases, improving selectivity in gas separation applications.

Furthermore, the bromo- and iodo- groups can be readily converted into other functionalities, such as carboxylates, amines, or other heterocyclic groups, through established organic reactions. These new, more complex linkers can then be used to construct ZIFs with novel topologies and tailored pore environments for applications in catalysis, sensing, and drug delivery. nih.gov

Table 3: Predicted Impact of Functionalized Imidazolate Linkers on ZIF Properties
Functional Group on Imidazolate LinkerPredicted or Observed Effect on ZIF PropertiesPotential Application
-Br / -IEnhances mechanical stability; modifies pore chemistry and gas adsorption selectivity. rsc.orgHigh-pressure applications, selective CO₂ capture.
-CH₃ / -C₂H₅Affects the energy landscape, stabilizing certain topologies over others; modifies pore size. rsc.orgFine-tuning of framework structure for hydrocarbon separations.
-CHO / -COOHIntroduces polar functional groups that can act as binding sites or be used for post-synthetic modification.Catalysis, sensing, covalent attachment of active molecules.
-NH₂Increases affinity for CO₂ through enhanced basicity; enables post-synthetic modification. analis.com.myEnhanced CO₂ capture, platform for functional materials.

Potential Applications in Chemical Biology and Drug Discovery Research Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Halogenated Imidazole (B134444) Derivatives

The biological activity of halogenated imidazoles is intricately linked to the nature, position, and number of halogen substituents on the imidazole ring. mdpi.comchemijournal.com Structure-activity relationship (SAR) studies on various halogenated imidazole analogs have provided valuable insights that can inform the prospective evaluation of 5-bromo-2-iodo-1H-imidazole.

For instance, studies on a series of 1,5-diarylimidazoles have demonstrated that the inhibitory activity against COX-2 catalyzed prostaglandin (B15479496) E2 (PGE2) production is significantly influenced by the position and type of halogen substituent. mdpi.com It was observed that 4-halogenated derivatives were generally more potent than their 2- or 2,4-dihalogenated counterparts. mdpi.com Furthermore, the inhibitory activity was found to be dependent on the size of the halogen atom, following the trend of Cl > Br > I. mdpi.com These findings suggest that the specific arrangement of a bromine atom at the 5-position and an iodine atom at the 2-position in this compound would likely confer distinct electronic and steric properties that could translate into a unique biological activity profile.

The presence of both bromine and iodine offers multiple sites for potential interactions with biological targets, including halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The differential electronegativity and polarizability of bromine and iodine could lead to varied interaction strengths and specificities.

Compound SeriesKey SAR FindingsPotential Implication for this compound
1,5-diarylimidazoles4-halogenation enhances COX-2 inhibition; potency order: Cl > Br > I. mdpi.comThe 5-bromo and 2-iodo substitution may result in a different selectivity and potency profile compared to monosubstituted or differently disubstituted analogs.
C2-halogenated imidazolesAdsorption strength on metal surfaces follows the order I > Br > Cl. researchgate.netThe presence of iodine at the C2 position might facilitate strong interactions with certain biological targets.

Investigation of Enzymatic Inhibition Mechanisms

Halogenated imidazole derivatives have been identified as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov For example, compounds like 4,5,6,7-tetrabromo-benzimidazole (TBBz) and 2-Dimethyloamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) have been shown to be potent inhibitors of protein kinase CK2. nih.gov

More recent studies on 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids have identified potent inhibitors of multiple kinases, including EGFR, HER2, and CDK2. nih.govmdpi.com The mechanism of action for these inhibitors often involves competitive binding at the ATP-binding site of the kinase domain. The halogen substituents can play a critical role in orienting the inhibitor within the binding pocket and forming key interactions with amino acid residues.

Given these precedents, this compound could potentially act as an inhibitor of various kinases or other enzymes. The bromo and iodo substituents could form specific halogen bonds with the enzyme's active site, contributing to its inhibitory potency and selectivity. Further research would be necessary to screen this compound against a panel of enzymes to identify potential targets and elucidate the precise mechanism of inhibition.

Halogenated Imidazole DerivativeTarget Enzyme(s)Reported IC50 Values
Compound 6h (a 1H-benzo[d]imidazole hybrid)EGFR, Her2, CDK2, AURKC mdpi.comEGFR: 73.2 nM, Her2: 23.2 nM, CDK2: 284 nM, AURKC: 11 nM mdpi.com
Compound 6i (a 1H-benzo[d]imidazole hybrid)mTOR nih.govPotent inhibitory effects reported. nih.gov

Characterization of Receptor Binding Modalities

The imidazole scaffold is a common feature in many ligands that target G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. nih.govresearchgate.net For instance, derivatives of imidazole have been explored as ligands for the 5-HT3 receptor. acs.org

The binding of a ligand to a receptor is governed by a complex interplay of hydrophobic, electrostatic, and hydrogen-bonding interactions. Halogen atoms can significantly influence these interactions. The introduction of bromine and iodine into the imidazole core of this compound would alter its lipophilicity and electronic distribution, thereby affecting its ability to bind to specific receptors.

The potential for halogen bonding with receptor residues could be a key determinant of binding affinity and selectivity. The larger and more polarizable iodine atom, in particular, can form strong halogen bonds. Molecular modeling and experimental binding assays would be instrumental in characterizing the receptor binding profile of this compound and identifying its potential receptor targets.

Elucidation of Molecular Mechanisms in Cell Proliferation Modulation

Several halogenated imidazole compounds have demonstrated anti-proliferative activity. nih.govnih.gov The molecular mechanisms underlying this effect are often linked to the inhibition of key signaling pathways that control cell growth and division. For example, the CK2 inhibitors TBBz and DMAT have been shown to impair the expression of immediate-early genes induced by mitogens, suggesting an interference with mitogenic signaling cascades. nih.gov

The antiproliferative effects of such compounds can also be mediated through the induction of cell cycle arrest and apoptosis. nih.gov Studies on a lead 1H-benzo[d]imidazole hybrid revealed its ability to induce cell cycle arrest and apoptosis in liver cancer cells, accompanied by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.govmdpi.com

Considering these findings, this compound is a candidate for investigation as a modulator of cell proliferation. Its potential to inhibit key kinases or interact with other signaling proteins could translate into an ability to halt uncontrolled cell growth, a hallmark of cancer. Techniques such as cell viability assays, flow cytometry for cell cycle analysis, and western blotting for key signaling proteins would be crucial in elucidating its effects on cell proliferation. The use of tools like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling could provide valuable insights into its impact on DNA synthesis and cell cycle progression. nih.gov

Studies on Transcription Elongation Regulation by Imidazole Scaffolds

Recent research has highlighted the role of small molecules in regulating transcription elongation, a fundamental process in gene expression. pnas.org Hairpin pyrrole-imidazole (Py-Im) polyamides, which can be programmed to bind specific DNA sequences in the minor groove, have been shown to induce strong transcriptional arrest that is resistant to rescue by transcription elongation factors. pnas.org

Furthermore, halogenated imidazole derivatives have been implicated in the regulation of transcription elongation. nih.gov The CK2 inhibitors TBBz and DMAT were found to block mitogen-induced mRNA expression of immediate-early genes, in part by inhibiting pathways that regulate transcription elongation. nih.gov The super elongation complex (SEC) is a key player in this process, and its components can be targeted to modulate transcription. nih.gov

The unique structure of this compound, with its potential for specific DNA or protein interactions, makes it an intriguing candidate for studies on transcription elongation. It could potentially interfere with the binding of transcription factors, interact with the transcription machinery itself, or modulate the activity of regulatory complexes like the SEC. In vitro transcription assays and chromatin immunoprecipitation (ChIP) could be employed to investigate its direct effects on transcription elongation. nih.gov

Future Research Directions and Challenges

Development of Novel Regioselective Functionalization Strategies

The distinct reactivity of the C-Br and C-I bonds in 5-bromo-2-iodo-1H-imidazole is a key area of investigation. The development of catalyst-controlled regioselective reactions is a primary objective. colab.wsnih.gov By carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively functionalize one halogenated position over the other in dihaloazoles. nih.govacs.org Future research will likely focus on expanding the library of catalysts to achieve even greater control over the regioselectivity of reactions such as the Suzuki coupling. colab.wsnih.govscilit.com This would enable the modular and rapid construction of diverse, highly functionalized imidazole (B134444) derivatives. nih.govacs.org

A significant challenge lies in achieving selective functionalization at the traditionally less reactive C-X bond. nih.govacs.org Overcoming this hurdle would provide greater flexibility in synthetic design, allowing for the introduction of a wide array of substituents at specific positions. acs.org This modular approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. acs.org

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring

The precise characterization of this compound and its derivatives is crucial for understanding their structure and reactivity. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used, there is a growing need for more advanced methods. nih.govderpharmachemica.comacs.org

Future research will likely involve the application of sophisticated 2D NMR techniques and X-ray crystallography to provide detailed structural insights, including the nature of intermolecular interactions like hydrogen bonding and π-π stacking. arxiv.orgscience.gov These interactions can significantly influence the compound's physical and chemical properties. arxiv.org Furthermore, the use of in-situ spectroscopic techniques could provide real-time monitoring of reactions, offering valuable mechanistic information and allowing for the optimization of reaction conditions. The development and application of these advanced characterization methods will be instrumental in elucidating the complex reaction pathways involved in the functionalization of dihalogenated imidazoles.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful tool for predicting and understanding the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation barriers, and predict the most favorable sites for chemical modification. kfupm.edu.saresearchgate.net

Future research in this area will focus on developing more accurate and predictive computational models. These models could be used to design new catalysts with enhanced selectivity for specific C-X bond activation. oup.com By simulating the interactions between the substrate, catalyst, and reagents, researchers can gain a deeper understanding of the factors that govern regioselectivity. kfupm.edu.saoup.com This in-silico approach can significantly accelerate the discovery and optimization of new synthetic methodologies, reducing the need for extensive experimental screening. pensoft.net Molecular dynamics simulations can also provide insights into the conformational behavior of these molecules and their interactions with their environment. researchgate.netpensoft.net

Sustainable and Eco-Compatible Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For halogenated imidazoles, this translates to the development of more sustainable and environmentally friendly methods for their synthesis and functionalization. bohrium.com

Exploration of New Catalytic Applications and Material Innovations

The unique electronic properties of this compound and its derivatives make them promising candidates for a range of applications beyond their traditional use as synthetic intermediates.

Future research will explore the potential of these compounds as ligands in catalysis, where the tunable electronic and steric properties of the imidazole core can be exploited to influence the activity and selectivity of metal catalysts. mdpi.com Additionally, the ability to introduce various functional groups at specific positions opens up possibilities for the design of novel materials with tailored optical, electronic, or biological properties. arxiv.org For instance, the incorporation of halogenated imidazole units into larger molecular frameworks could lead to the development of new organic semiconductors, sensors, or functional polymers. The exploration of these new frontiers will undoubtedly unlock the full potential of this compound and its derivatives in materials science and catalysis.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-bromo-2-iodo-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of halogenated imidazoles typically involves sequential halogenation or cross-coupling reactions. For bromo-iodo derivatives, a two-step approach is common:

Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) to introduce bromine at the 5-position .

Iodination : Employ iodinating agents like N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) in dichloromethane at room temperature to install iodine at the 2-position.

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.1–1.3 equivalents of halogenating agents) to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a multi-spectroscopic approach:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of protons at C2 and C5, δ ~7.5–8.0 ppm for aromatic protons).
  • FTIR : Identify C-Br (592 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₃H₂BrIN₂: calculated 290.82, observed 290.81) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br/I percentages (tolerate <0.3% deviation) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of vapors (especially during solvent evaporation).
  • First Aid : For accidental ingestion, rinse mouth with water and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use Gaussian 09 with B3LYP/6-31G* for geometry optimization. For iodine, apply the LANL2DZ basis set to account for relativistic effects .
  • Key Outputs :
  • HOMO-LUMO Gap : Assess reactivity (narrow gaps indicate higher electrophilicity).
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., iodine atom) for nucleophilic attack predictions.
  • Validation : Compare calculated NMR shifts with experimental data (RMSD <0.5 ppm for ¹H NMR) .

Q. What strategies resolve contradictions in spectroscopic data for halogenated imidazoles?

  • Methodological Answer :

  • Hypothesis Testing : If NMR signals conflict with expected substitution patterns:

Re-synthesize the compound under stricter anhydrous conditions to rule out hydrolysis.

Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal splitting .

  • Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm structure .

Q. How can this compound be leveraged in drug discovery pipelines?

  • Methodological Answer :

  • Molecular Docking : Target enzymes like EGFR or tubulin using AutoDock Vina. Prepare the ligand (PDBQT format) and receptor (PDB ID: 1M17) with Gasteiger charges. Validate docking poses via RMSD <2.0 Å against co-crystallized ligands .
  • ADMET Profiling : Use SwissADME to predict pharmacokinetics (e.g., logP ~2.5 for moderate bioavailability) and ProTox-II for toxicity (LD50 >500 mg/kg in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.